6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one
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Description
6-amino-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(3-(trifluoromethyl)phenyl)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C23H22F3N5O2S and its molecular weight is 489.52. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study conducted by Rahmouni et al. (2016) involved the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which share a similar structural complexity and are evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated potential as both cytotoxic agents against cancer cell lines (HCT-116 and MCF-7) and inhibitors of the 5-lipoxygenase enzyme, suggesting a potential avenue for research into related compounds for therapeutic applications (Rahmouni et al., 2016).
Phosphodiesterase Inhibition
Another study described the synthesis and evaluation of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of type V phosphodiesterase, which plays a crucial role in various physiological processes. The study highlighted the importance of structural features for enzymatic and cellular activity, potentially leading to novel treatments for conditions like hypertension (Dumaitre & Dodic, 1996).
Antimicrobial Activities
Research by Başoğlu et al. (2013) on compounds containing penicillanic or cephalosporanic acid moieties, which are structurally related to the target compound, showed significant antimicrobial activity. This research opens the door to exploring the antimicrobial potential of similarly structured compounds (Başoğlu et al., 2013).
Anti-Tubercular Activity
Vavaiya et al. (2022) focused on the synthesis and anti-tubercular evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs. The study indicated that these compounds exhibit potent activity against Mycobacterium tuberculosis, suggesting the relevance of this chemical structure in the development of new anti-tubercular agents (Vavaiya et al., 2022).
properties
IUPAC Name |
6-amino-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1-[3-(trifluoromethyl)phenyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2S/c24-23(25,26)16-5-4-8-18(13-16)31-19(27)14-20(32)28-22(31)34-15-21(33)30-11-9-29(10-12-30)17-6-2-1-3-7-17/h1-8,13-14H,9-12,15,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCWWSPFIFJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=O)C=C(N3C4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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